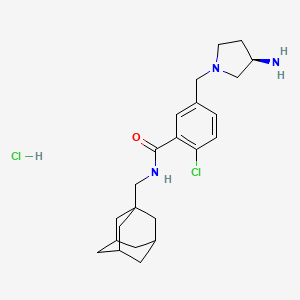
N-Hydroxy-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-L-threonine: is a derivative of the amino acid L-threonine, characterized by the presence of a hydroxyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-L-threonine typically involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds. These enzymes facilitate the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids starting from achiral precursors like glycine and an aldehyde . The reaction conditions often include mild temperatures and pH levels to maintain enzyme activity and selectivity.
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using recombinant microbial strains engineered to express threonine aldolases. This method offers high stereoselectivity and yields, making it a viable option for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy-L-threonine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it into amines or alcohols .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include β-hydroxy-α-amino acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Hydroxy-L-threonine is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Its unique structure allows for the formation of stereochemically pure compounds, which are essential in drug development .
Biology: In biological research, this compound is studied for its role in metabolic pathways and enzyme catalysis. It serves as a substrate for various enzymes, providing insights into enzyme mechanisms and functions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their antimicrobial and anticancer properties, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a chiral building block in the synthesis of specialty chemicals .
Mecanismo De Acción
N-Hydroxy-L-threonine exerts its effects through its interaction with specific enzymes and metabolic pathways. The compound’s hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. It acts as a substrate for threonine aldolases, facilitating the formation of β-hydroxy-α-amino acids through aldol condensation reactions .
Comparación Con Compuestos Similares
- L-Threonine
- L-allo-Threonine
- β-Hydroxy-α-amino acids
Comparison: N-Hydroxy-L-threonine is unique due to the presence of the hydroxyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. Compared to L-threonine and L-allo-threonine, this compound exhibits higher reactivity in oxidation and reduction reactions. Additionally, its ability to form stereochemically pure compounds makes it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals .
Propiedades
Número CAS |
872169-27-2 |
|---|---|
Fórmula molecular |
C4H9NO4 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
(2S,3R)-3-hydroxy-2-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H9NO4/c1-2(6)3(5-9)4(7)8/h2-3,5-6,9H,1H3,(H,7,8)/t2-,3+/m1/s1 |
Clave InChI |
JMWAXNQPBYEGBG-GBXIJSLDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NO)O |
SMILES canónico |
CC(C(C(=O)O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
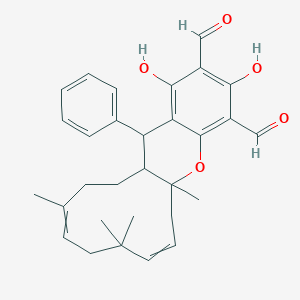
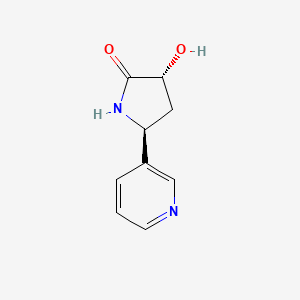
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)

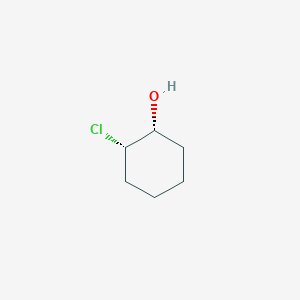
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
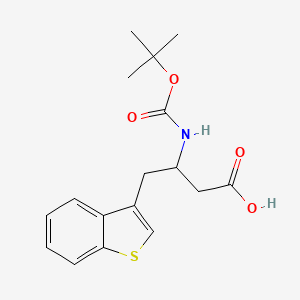
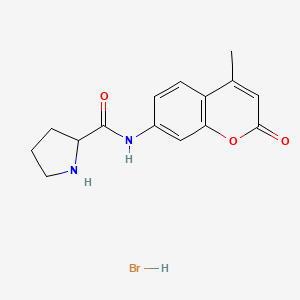
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
